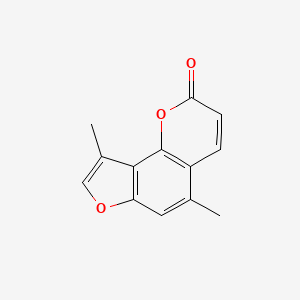

4',5-Dimethylangelicin

描述

Structure

3D Structure

属性

CAS 编号 |

5762-92-5 |

|---|---|

分子式 |

C13H10O3 |

分子量 |

214.22 g/mol |

IUPAC 名称 |

5,9-dimethylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C13H10O3/c1-7-5-10-12(8(2)6-15-10)13-9(7)3-4-11(14)16-13/h3-6H,1-2H3 |

InChI 键 |

SYNCKGPPLJHSSM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=CO2)C)C3=C1C=CC(=O)O3 |

规范 SMILES |

CC1=CC2=C(C(=CO2)C)C3=C1C=CC(=O)O3 |

其他CAS编号 |

5762-92-5 |

同义词 |

4',5-dimethylangelicin 5,9-dimethylangelicin |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of 4 ,5 Dimethylangelicin

Established Synthetic Routes to the Angelicin (B190584) Core Structure

Traditional methods for synthesizing the angelicin scaffold, the fundamental structure of 4',5-dimethylangelicin, have laid the groundwork for more modern approaches. These established routes often involve multi-step processes that have been refined over time.

Claisen Rearrangement Approaches in Furocoumarin Synthesis

The Claisen rearrangement is a cornerstone in the synthesis of many furocoumarins, including the angular angelicin framework. nih.gov This thermal rearrangement of allyl ethers of hydroxycoumarins is a key step in forming the crucial furan (B31954) ring. nih.gov The process typically begins with the allylation of a hydroxycoumarin precursor. nih.gov The resulting allylic ether then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating, often in high-boiling solvents like N,N-diethylaniline or N,N-dimethylaniline, to yield an allyl-substituted hydroxycoumarin. clockss.org

A significant challenge in this approach is the potential lack of regioselectivity, which can lead to a mixture of linear (psoralen-type) and angular (angelicin-type) furocoumarins. nih.gov The specific substitution pattern on the initial hydroxycoumarin and the reaction conditions can influence the ratio of these isomers.

Cyclization and Dehydrogenation Strategies

Following the Claisen rearrangement, the newly introduced allyl group on the coumarin (B35378) ring must be converted into the furan ring. This is typically achieved through a two-step process of cyclization and dehydrogenation. nih.gov

Acid-catalyzed cyclization of the allylhydroxycoumarin is a common method to form the dihydrofuran ring. clockss.org However, this step can sometimes result in low yields. clockss.org The final step to achieve the aromatic furan ring is dehydrogenation, which is often accomplished using reagents like palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov In some instances, oxidative cyclization using reagents like palladium chloride (PdCl2) can directly convert the allylhydroxycoumarin to the furocoumarin in a single step. nih.gov

Role of Hydroxycoumarin Precursors in Synthetic Pathways

The choice of the starting hydroxycoumarin precursor is critical as it dictates the substitution pattern of the final angelicin derivative. For the synthesis of 4',5'-dimethylangelicin, a suitably substituted 7-hydroxycoumarin is the logical starting point. frontiersin.orgscispace.com The biosynthesis of angelicin in plants, for instance, originates from umbelliferone (B1683723) (7-hydroxycoumarin). wikipedia.orgfrontiersin.org

In synthetic chemistry, the preparation of these hydroxycoumarin precursors is often achieved through classical methods like the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.gov For example, the reaction of pyrogallol (B1678534) with ethyl acetoacetate (B1235776) can yield a dihydroxycoumarin derivative that serves as a precursor for further elaboration into the furocoumarin structure. nih.gov

Advanced Synthetic Techniques for this compound

To overcome the limitations of traditional synthetic methods, such as long reaction times, harsh conditions, and low yields, more advanced techniques have been developed. These methods offer greater efficiency, control, and versatility in the synthesis of this compound and other furocoumarin derivatives.

Microwave Irradiation in Optimized Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org In the context of furocoumarin synthesis, microwave irradiation has been shown to dramatically reduce reaction times for the Claisen rearrangement, from hours to minutes. clockss.orgrsc.org This technique not only enhances the rate of reaction but can also lead to cleaner reactions and improved yields. clockss.orgmilestonesrl.com The use of solvents like N-methylformamide (NMF), which is miscible with water, simplifies the work-up procedure compared to traditional high-boiling solvents. clockss.org

Microwave technology allows for rapid heating of the reaction mixture on a molecular level, leading to more uniform heating and precise temperature control. anton-paar.com This can be particularly advantageous for thermally sensitive reactions. Modern microwave reactors offer features like high-pressure capabilities and the ability to run multiple reactions in parallel, facilitating the rapid screening of reaction conditions to optimize the synthesis of compounds like 4',5'-dimethylangelicin. milestonesrl.comnih.gov

Multi-Component Condensation Reactions for Furocoumarin Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. mdpi.com Several MCR strategies have been developed for the synthesis of the furocoumarin scaffold. researchgate.net

One such approach involves the one-pot condensation of a 4-hydroxycoumarin (B602359), an aldehyde, and an isocyanide. researchgate.net This reaction proceeds through a series of steps, including a [4+1] cycloaddition, to generate the furan ring fused to the coumarin core. researchgate.net These reactions can often be carried out in environmentally benign solvents like water. researchgate.net Another MCR strategy for synthesizing furo[3,2-c]coumarins involves the reaction of 4-hydroxycoumarin with arylglyoxals and other nucleophiles. researchgate.net These methods provide a convergent and versatile route to a wide range of substituted furocoumarins, which could be adapted for the synthesis of 4',5'-dimethylangelicin. mdpi.com

Synthesis of this compound Derivatives for Structure-Activity Studies

The angular furocoumarin 4',5'-dimethylangelicin has been a focal point of synthetic modification to explore and enhance its biological activities. Structure-activity relationship (SAR) studies have driven the development of various derivatives, aiming to improve properties such as photoreactivity, solubility, and specific biological interactions. These modifications primarily involve the introduction of functional groups at specific positions on the angelicin scaffold, the creation of water-soluble analogues, and the synthesis of related structures for comparative analysis.

The strategic placement of functional groups on the 4',5'-dimethylangelicin core has been a key strategy in SAR studies. The 4'-position, in particular, has been a target for modification to modulate the molecule's interaction with biological macromolecules like DNA.

A notable synthetic approach involves a Claisen rearrangement of 4-methyl-7-[4-(substituted)-but-2-ynyloxy]-coumarins under microwave irradiation, which has proven to be an efficient and rapid method for producing 4'-(amino and methoxy)-methyl-4,5'-dimethylangelicins. semanticscholar.org This method offers good yields and operational simplicity, though it can sometimes result in a mixture of linear (psoralen) and angular (angelicin) isomers. semanticscholar.org

The introduction of a hydroxymethyl group at the 4'-position to create 4'-hydroxymethyl-4,5'-dimethylangelicin is another significant modification. karger.com Further derivatization of this hydroxyl group can lead to other functionalized analogues. For example, etherification can yield 4'-methoxymethyl and 4'-(N,N-dimethylaminoethoxymethyl) derivatives. karger.comnih.gov

The synthesis of 4'-aminomethyl-4,5'-dimethylangelicin has also been reported as a means to introduce a basic functional group, potentially altering the molecule's binding characteristics and biological activity. nih.gov Comparative studies have shown that while 4'-aminomethyl-4,5'-dimethylangelicin forms an intercalated complex with DNA, its capacity for covalent photobinding is low. nih.gov In contrast, derivatives with a longer linking chain, such as 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, exhibit high photobinding to DNA, highlighting the importance of the geometry of intercalation for subsequent covalent bonding. nih.gov

Table 1: Synthesis of Functionalized 4',5'-Dimethylangelicin Derivatives

| Derivative | Synthetic Precursor/Method | Key Findings | Reference |

| 4'-(Amino and Methoxy)-methyl-4,5'-dimethylangelicins | Claisen rearrangement of 4-methyl-7-[4-(substituted)-but-2-ynyloxy]-coumarins | Efficient synthesis via microwave irradiation. | semanticscholar.org |

| 4'-Aminomethyl-4,5'-dimethylangelicin | Not specified in detail | Forms intercalated complex with DNA but shows poor photobinding. | nih.gov |

| 4'-Hydroxymethyl-4,5'-dimethylangelicin | Not specified in detail | Serves as an intermediate for further functionalization. | karger.com |

| 4'-N,N-Dimethylaminoethoxymethyl-4,5'-dimethylangelicin | Derived from 4'-hydroxymethyl derivative | Exhibits high photobinding to DNA, demonstrating the importance of the linker chain length. | nih.gov |

A significant limitation for the therapeutic application of many furocoumarins, including 4',5'-dimethylangelicin, is their poor water solubility. To overcome this, researchers have focused on synthesizing water-soluble derivatives.

One successful strategy involves introducing amino groups linked to the furocoumarin structure. nih.gov A prime example is the synthesis of 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin. nih.gov This compound was specifically designed to be a water-soluble derivative. The presence of the amino group, which can be protonated to form a salt, significantly enhances its solubility in aqueous media. This modification not only addresses the solubility issue but also influences the molecule's photobiological properties, showing high photobinding to DNA and significant antiproliferative activity. nih.gov The synthesis of such derivatives underscores the dual benefit of improving physicochemical properties while potentially enhancing biological efficacy.

To understand the structural features responsible for the biological activity of 4',5'-dimethylangelicin, various methylated angelicin and psoralen (B192213) derivatives have been synthesized for comparative studies. Angelicin and psoralen are isomers, with angelicin having an angular and psoralen a linear furanocoumarin structure, a difference that profoundly affects their interaction with DNA. nih.gov

The synthesis of these derivatives often follows general routes for furocoumarin construction, such as building the furan ring onto a coumarin precursor or forming the pyrone ring on a benzofuran (B130515) scaffold. semanticscholar.orgresearchgate.net For instance, Pechmann condensation followed by etherification and cyclization is a common pathway. semanticscholar.org

Comparative studies between 4',5'-dimethylangelicin and its linear counterpart, as well as other methylated derivatives, have been crucial. For example, while the linear psoralen can form both monoadducts and DNA interstrand cross-links upon photoactivation, the angular structure of angelicin and its derivatives primarily allows for the formation of monoadducts. karger.comnih.gov Specifically, the 4',5'-monoadduct between 4,5'-dimethylangelicin (B1212156) and thymine (B56734) has been isolated and characterized. karger.com This difference in photoreactivity is a key determinant of their biological effects. Mutagenicity studies on V79 Chinese hamster cells have been conducted to compare the effects of angelicin, 4,5'-dimethylangelicin, psoralen, and 8-methylpsoralen. thegoodscentscompany.com

Table 2: Comparison of Methylated Furocoumarin Isomers

| Compound | Structural Class | DNA Photoadducts | Key Characteristic | Reference |

| Psoralen | Linear Furocoumarin | Monoadducts and Interstrand Cross-links | Bifunctional agent, forms cross-links. | nih.gov |

| Angelicin | Angular Furocoumarin | Monoadducts only | Monofunctional agent due to steric hindrance. | nih.gov |

| 4',5'-Dimethylangelicin | Angular Furocoumarin | Primarily 4',5'-monoadducts | A potent monofunctional photosensitizer. | karger.com |

| 8-Methylpsoralen | Linear Furocoumarin | Monoadducts and Interstrand Cross-links | A well-studied bifunctional photosensitizer. | thegoodscentscompany.com |

The exploration of isosteric analogues, where one or more atoms or groups are replaced by others with similar electronic or steric properties, is a classic strategy in medicinal chemistry. In the context of 4',5'-dimethylangelicin, the synthesis of furocoumarin isosters like azapsoralens and furoquinolinones has been pursued to investigate how these core structural changes affect biological activity. thegoodscentscompany.com

Azapsoralens are analogues in which a carbon atom in the coumarin ring system is replaced by a nitrogen atom. The synthesis of 4,4',5'-trimethyl-8-azapsoralen, for example, has been reported as a new photoreactive and non-skin-phototoxic bifunctional bioisoster of psoralen. unipd.it Similarly, furoquinolinones represent another class of isosters. The synthesis of these compounds can be approached through various heterocyclic chemistry methods, including the application of palladium-catalyzed intramolecular hydroarylation to create the furan ring fused to a quinolinone core. thegoodscentscompany.com These analogues serve as valuable tools to probe the importance of the specific heterocyclic core of angelicin for its biological profile and to develop novel compounds with potentially improved properties. thegoodscentscompany.comunipd.it

Photochemical and Photobiological Mechanisms of 4 ,5 Dimethylangelicin

Ground State Complex Formation with Biomolecules

In the absence of light, 4',5-dimethylangelicin, an angular furocoumarin, is capable of forming non-covalent complexes with DNA. This initial interaction, known as ground state binding or "dark" binding, is a prerequisite for the subsequent photochemical reactions that occur upon photoactivation.

Studies on the ground state interactions between this compound and various DNA samples have revealed that the binding is not random. The molecule shows a preference for specific sequences within the DNA double helix. nih.gov These preferred sites for intercalation are characterized by an alternating sequence of purine (B94841) and pyrimidine (B1678525) bases on each strand of the DNA. nih.gov This preference for alternating purine-pyrimidine sequences appears to be independent of whether the base pairs are adenine-thymine (A-T) or guanine-cytosine (C-G). nih.gov This initial complex formation is a crucial step that positions the furocoumarin molecule in close proximity to the DNA bases, facilitating the subsequent photoinduced reactions. nih.gov

The affinity of angelicin (B190584) derivatives for DNA in the ground state can be significantly altered by introducing different functional groups to the parent molecule. The introduction of specific substituents to the 4,5'-dimethylangelicin (B1212156) structure has been shown to modulate its ability to bind with DNA in the dark. nih.gov

For instance, the introduction of an aminomethyl group markedly enhances the molecule's affinity for DNA in the dark. nih.gov Conversely, while derivatives with hydroxymethyl and methoxymethyl groups still form ground state complexes with DNA, the modification with an aminomethyl group results in a more pronounced increase in dark binding affinity. nih.gov

Table 1: Influence of Substituents on the Ground State Binding of this compound Derivatives to DNA

| Derivative of 4,5'-Dimethylangelicin | Effect on Ground State DNA Affinity | Reference |

|---|---|---|

| 4'-(hydroxymethyl) | Forms ground state complex | nih.gov |

| 4'-(methoxymethyl) | Forms ground state complex | nih.gov |

| 4'-(aminomethyl) | Markedly increases affinity | nih.gov |

Photoinduced Interactions and Reactions of this compound

Upon exposure to ultraviolet-A (UV-A) radiation, the intercalated this compound molecule absorbs photons and enters an excited state. This excited state is highly reactive and enables the formation of covalent bonds with the DNA bases, a process known as photobinding. nih.gov

The photoactivation of this compound leads to a stable, covalent linkage with nucleic acids. nih.gov Fluorimetric studies have indicated that the 4',5' double bond of the furan (B31954) ring is directly involved in this photoaddition to DNA. nih.gov This covalent modification of DNA is the basis of its photobiological activity. nih.gov

An important characteristic of this compound and its derivatives is their monofunctional nature. nih.gov Unlike bifunctional furocoumarins such as psoralens, which can react with both strands of the DNA to form interstrand cross-links, this compound forms adducts with only one strand. nih.gov This monofunctional photoaddition results in the formation of a single covalent bond with a DNA base, and the compound does not produce interstrand cross-linkages. nih.gov

The covalent photobinding of this compound to DNA occurs primarily through a C4-photocycloaddition reaction with pyrimidine bases, particularly thymine (B56734). nih.gov When DNA is irradiated with 365 nm light in the presence of this compound, several distinct photoadducts are formed. nih.gov

The principal photoadduct is a cis-syn furan-side cycloadduct with thymine. nih.gov In addition to this major product, two pyrone-side adducts, also in cis-syn and cis-anti configurations, are formed with thymine. nih.gov The formation of these specific regio- and stereoisomers highlights the role that the methyl groups on the angelicin structure play in directing the cycloaddition reaction within the DNA helix. nih.gov While photoreactions with cytosine have been observed for other angelicin derivatives, the primary target for this compound is thymine. nih.govnih.gov

Table 2: Photocycloaddition Products of this compound with Thymine in DNA

| Type of Adduct | Site of Addition | Stereochemistry | Reference |

|---|---|---|---|

| Furan-side cycloadduct (Major product) | Thymine | cis-syn | nih.gov |

| Pyrone-side adduct | Thymine | cis-syn | nih.gov |

| Pyrone-side adduct | Thymine | cis-anti | nih.gov |

Covalent Photobinding to Nucleic Acids

Absence of Interstrand Cross-Linkage Formation in DNA

Upon photoactivation by 365 nm radiation, this compound demonstrates significant photoreactivity with DNA. researchgate.net However, a key characteristic of its interaction with the DNA macromolecule is its function as a monofunctional agent. researchgate.net This means that while it covalently binds to a single strand of the DNA, it does not form interstrand cross-links (ICLs), which would covalently link the two complementary strands of the DNA helix. researchgate.net This monofunctional behavior is a defining feature of its photochemical interaction with genetic material. researchgate.net

Specific Involvement of the 4',5' Double Bond in Photoaddition

The covalent binding of this compound to DNA occurs through a photoaddition reaction, specifically a C4-cycloaddition to the pyrimidine bases of DNA. The reaction involves one of the two reactive double bonds in the furocoumarin structure: the 3,4-double bond in the pyrone ring or the 4',5'-double bond in the furan ring. For 4',5'-dimethylangelicin, evidence points to the specific involvement of the 4',5'-furan side double bond in the formation of covalent adducts with DNA. nih.govnih.gov Fluorescence studies of DNA samples irradiated in the presence of 4',5'-dimethylangelicin indicate that certain DNA sequences, particularly alternating C-G regions, promote the formation of fluorescent 4',5'-adducts. nih.gov This suggests that the geometry of the intercalated complex influences which double bond reacts, with the 4',5'-bond being a primary site for photoaddition. nih.gov

Photosensitizing Properties and Excited State Dynamics

As a furocoumarin, 4',5'-dimethylangelicin possesses photosensitizing properties, meaning it can absorb light energy and transfer it to other molecules, leading to subsequent photochemical reactions. This process is initiated by the absorption of a photon, which elevates the molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state, which is responsible for the main photosensitizing reactions.

The excited triplet state of a photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). The efficiency of this process is known as the singlet oxygen quantum yield (ΦΔ). This generation of singlet oxygen is a key mechanism behind the photobiological effects of many photosensitizers. While 4',5'-dimethylangelicin is known to induce photosensitized effects in cellular systems, such as the inhibition of macromolecular synthesis, specific values for its singlet oxygen quantum yield have not been reported in the reviewed literature. researchgate.net The observed photo-induced cellular damage is, however, consistent with the known effects of singlet oxygen on biological components.

Cellular and Subcellular Photobiological Effects (Mechanistic Studies)

The photobiological activity of 4',5'-dimethylangelicin and its derivatives manifests as a potent antiproliferative effect, which is achieved through the inhibition of essential cellular processes. researchgate.netnih.gov In studies involving Ehrlich ascites tumor cells, photosensitization with 4',5'-dimethylangelicin resulted in a strong inhibition of DNA synthesis. researchgate.net Furthermore, a water-soluble derivative of the compound demonstrated a high capacity to inhibit both DNA and RNA synthesis in these same cells upon irradiation. nih.gov

This inhibitory action extends to prokaryotic cells. The derivative of 4',5'-dimethylangelicin was also shown to inhibit the growth of Escherichia coli cultures, indicating a disruption of fundamental processes such as nucleic acid synthesis that are required for cell division and proliferation. nih.gov

Induction of Cell Death and Mutations in Specific Bacterial Strains (e.g., E. coli uvrA)

The photobiological effects of this compound, particularly its capacity to induce cell death and mutations, are significantly influenced by the DNA repair capabilities of the organism. In bacterial systems, the Nucleotide Excision Repair (NER) pathway is a primary defense mechanism against DNA damage induced by furocoumarins. The uvrA gene product, UvrA, is a critical component of this pathway, acting as the initial damage sensor that recognizes distortions in the DNA helix caused by adducts. nih.govkenyon.edu

When bacterial cells are treated with this compound and irradiated with UVA light, the compound forms monoadducts with pyrimidine bases in the DNA. wikipedia.org In wild-type Escherichia coli, the UvrABC excinuclease system, initiated by UvrA, can recognize and remove these adducts, mitigating the lethal and mutagenic consequences of the damage. nih.govembopress.org However, in bacterial strains with a non-functional uvrA gene (uvrA mutants), this primary repair pathway is inactivated.

The absence of a functional UvrA protein renders the cells highly sensitive to the lethal effects of DNA damaging agents that create bulky adducts, including those formed by angelicin derivatives. Without the initial recognition step provided by UvrA, the NER pathway cannot proceed to excise the this compound-DNA adducts. nih.govembopress.org This leads to the persistence of these lesions, which can block DNA replication and transcription, ultimately resulting in a higher rate of cell death compared to wild-type strains. nih.gov

Furthermore, the persistence of these monoadducts in uvrA mutant strains increases the likelihood of mutagenesis. When the replication fork encounters an unrepaired adduct, it may stall, leading to the induction of error-prone DNA repair systems, such as the SOS response. nih.govscienceopen.com These systems can replicate past the lesion but often do so with a high error rate, inserting incorrect bases opposite the damaged site. This results in a significantly elevated mutation frequency in uvrA deficient strains compared to their repair-proficient counterparts when exposed to this compound and UVA. nih.govnih.gov Studies on other mutagens have shown that growth of E. coli uvrA- derivatives in the presence of low concentrations of these agents can lead to increased sensitization to both lethal and mutagenic effects upon subsequent exposure. nih.gov

Photomodification of Cell Membrane DNA

While DNA is primarily located in the cytoplasm of bacterial cells, the term "cell membrane DNA" may refer to the interaction of photosensitizing compounds with the cell membrane and its components, which can indirectly lead to DNA damage, or direct damage to DNA located near the membrane. The lipophilic nature of angelicin derivatives allows them to interact with cellular membranes. Upon UVA irradiation, this compound can induce damage to the cell membrane through photosensitized reactions. nih.gov

These reactions can proceed through two primary mechanisms. In an anaerobic environment, angelicin can directly form covalent adducts with unsaturated fatty acid chains within the membrane lipids. wikipedia.org This process is analogous to the formation of pyrimidine adducts in DNA. The alteration of lipid structure can disrupt the integrity and fluidity of the cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov

In the presence of oxygen, this compound can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen. plos.org These highly reactive species can initiate a cascade of lipid peroxidation. nih.gov The oxidation of membrane lipids generates lipid hydroperoxides and other reactive products, such as lipid aldehydes, which further compromise membrane structure and function. This can lead to a loss of the membrane's barrier function, disruption of membrane-bound proteins, and ultimately, cell death. researchgate.net

Furthermore, furocoumarins have been shown to photobind to proteins. For membrane-associated proteins, this covalent modification could inactivate essential enzymes or transport proteins, further contributing to cellular damage. While direct photo-induced covalent binding of this compound to DNA at the cell membrane is not a well-documented primary mechanism, the severe oxidative stress and chemical disruption within the membrane environment caused by its photoreactions can lead to secondary DNA damage.

Differential Photobiological Activity of Methylated Angelicin Derivatives

The photobiological activity of angelicin and its derivatives is highly dependent on their chemical structure, with methylation significantly influencing their efficacy. The introduction of methyl groups at the 4' and 5' positions, as seen in this compound, generally enhances its photosensitizing capabilities compared to the parent angelicin molecule.

This enhanced activity is attributed to several factors. Methyl groups can increase the lipophilicity of the molecule, potentially facilitating its passage across the cell wall and membrane to reach its primary target, the cellular DNA. Furthermore, the electronic properties of the furocoumarin ring system are altered by the addition of methyl groups, which can affect the efficiency of intersystem crossing to the triplet state—a key step in the photosensitization process.

4,5'-Dimethylangelicin is noted for its firm binding and specificity to DNA, which is a reason for its application in photochemotherapy. wikipedia.org This suggests a higher affinity for DNA intercalation and subsequent photoaddition compared to unsubstituted angelicin. Studies on other methylated angelicins and psoralens have shown a good correlation between the extent of covalent photoaddition to DNA and their biological activity.

The position of methylation is also crucial. For instance, a comparative study of various methylated angelicin derivatives would likely show different levels of phototoxicity and mutagenicity. While direct comparative data for a wide range of methylated angelicins including this compound in bacterial systems is limited, the principle that structural modifications like methylation can significantly modulate photobiological activity is well-established in the field of furocoumarins.

Table 1: Research Findings on Photochemical and Photobiological Mechanisms

| Section | Key Finding | Organism/System | Implication |

| 3.3.2 | The UvrA protein is essential for the recognition and repair of DNA adducts formed by furocoumarins. | Escherichia coli | uvrA mutant strains are expected to show heightened sensitivity to the lethal and mutagenic effects of this compound. |

| 3.3.3 | Angelicins can undergo anaerobic photo-induced reactions with unsaturated fatty acids. | In vitro (lipids) | This can lead to the formation of adducts in the cell membrane, disrupting its structure. |

| 3.3.3 | Photosensitizers can generate reactive oxygen species, leading to lipid peroxidation and the formation of lipid aldehydes. | General cell membranes | This process can cause significant membrane damage, leading to increased permeability and cell death. |

| 3.3.4 | 4,5'-Dimethylangelicin is utilized in photochemotherapy due to its firm binding and specificity to DNA. | Human cells (in therapy) | This indicates enhanced DNA interaction and photobiological activity compared to the parent compound, angelicin. wikipedia.org |

Molecular Interactions of 4 ,5 Dimethylangelicin with Biomolecules

DNA Intercalation Mechanisms

Intercalation is a primary mode of interaction for 4',5-Dimethylangelicin with DNA, a process where the planar molecule inserts itself between the base pairs of the DNA double helix. ijabbr.com This interaction is non-covalent and is a crucial prerequisite for the subsequent photochemical reactions that lead to its biological effects.

The planar, heteroaromatic ring system of this compound is a key structural feature that facilitates its insertion into the hydrophobic space between adjacent DNA base pairs. ijabbr.comirb.hr This intercalation is thermodynamically favored due to the positive entropy contribution from the displacement of water molecules surrounding the ligand, a phenomenon known as the hydrophobic effect. ijabbr.com The stability of the resulting complex is maintained by a combination of van der Waals forces, hydrophobic interactions, and potentially charge transfer forces. irb.hr The angular nature of the furocoumarin ring system in angelicin (B190584) derivatives influences the geometry of this intercalation. karger.com

The specific geometry of the intercalated this compound-DNA complex is critical for its subsequent photobinding activity. nih.gov Upon irradiation with UVA light, the intercalated molecule can form covalent bonds with the pyrimidine (B1678525) bases of DNA. researchgate.net For an effective photoreaction to occur, the reactive double bonds of the furocoumarin must be precisely aligned with the 5,6-double bonds of adjacent pyrimidine bases. karger.com Due to its angular structure, only one of the two photoreactive sites of an intercalated angelicin molecule can typically align with a pyrimidine base. karger.com This geometric constraint is fundamental to its behavior as a monofunctional agent, meaning it primarily forms single adducts with DNA rather than the interstrand cross-links characteristic of some linear furocoumarins like psoralens. karger.comresearchgate.net The formation of a preliminary complex in the ground state is considered important for this subsequent photochemical reaction. karger.com

Spectroscopic techniques are invaluable tools for studying the formation and characteristics of this compound-DNA complexes. Methods such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to investigate these interactions. For instance, the formation of a complex between a furocoumarin and DNA can be observed through changes in the absorption spectrum, often a red-shift, which indicates the interaction between the drug and the DNA base pairs. wiley.comresearchgate.net Fluorescence studies on DNA samples irradiated in the presence of this compound have also provided insights, suggesting that certain DNA regions, like alternating C-G sequences, may favor the formation of specific types of fluorescent adducts. nih.gov These spectroscopic methods allow for the determination of binding parameters and provide evidence for the intercalation mechanism.

Specificity of Nucleic Acid Interactions

This compound exhibits a degree of specificity in its interactions with nucleic acids, both in terms of the types of adducts formed and its preference for certain DNA structures and sequences.

As a monofunctional agent, this compound primarily forms monoadducts with DNA upon UVA irradiation. researchgate.net These are covalent linkages to a single pyrimidine base. Research has shown that this compound forms 4',5'-monoadducts with thymine (B56734). karger.com The isolated 4',5'-monoadduct between 4,5'-dimethylangelicin (B1212156) and thymine has been characterized as having a cis-syn configuration. karger.com This specific stereochemistry supports the model of photoreaction occurring from an intercalated position. karger.com In addition to thymine, studies with related angular furocoumarins have demonstrated the formation of monoadducts with cytosine as well. nih.gov

Studies comparing the interaction of this compound with various DNA structures have revealed preferential binding sites. Investigations using synthetic and natural DNA have shown that while the initial non-covalent binding (dark binding) occurs preferentially at alternating purine-pyrimidine sequences, the subsequent covalent photobinding has stricter requirements. nih.gov The preferred sites for photochemical addition are alternating A-T sequences in each strand, such as those found in poly[d(A-T)]. nih.gov Furthermore, this compound has been shown to form a complex with native DNA and demonstrates a high photobinding capacity to DNA in both Ehrlich ascites tumor cells and E. coli bacterial cells. researchgate.net The interaction with ribosomal RNA has been noted to be to a much lower extent than with native DNA. karger.com

Interactions with Other Biomolecules

While the primary focus of research on this compound has been its interaction with DNA, this compound also engages in significant molecular interactions with other vital biomolecules, most notably components of cell membranes. These interactions are predominantly photochemical in nature, occurring upon activation by UVA light.

This compound, as a member of the angelicin family of furocoumarins, is known to participate in photoinduced reactions with lipids, particularly with the unsaturated fatty acid components of cell membranes. These photoreactions can proceed through two main pathways: an oxygen-dependent route and an oxygen-independent route.

The oxygen-dependent pathway results in lipid peroxidation. In this process, the photoexcited this compound can transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These highly reactive species can then attack the double bonds of polyunsaturated fatty acids like linolenic acid, initiating a chain reaction that leads to the oxidative degradation of lipids. This can cause significant damage to cell membranes.

Conversely, the oxygen-independent pathway involves the direct covalent attachment of the angelicin molecule to the lipid. This anaerobic photoreaction is a C4-cycloaddition, where the excited this compound molecule reacts directly with a double bond in the unsaturated fatty acid chain. Specifically for angelicins, this cycloaddition typically involves the 3,4-double bond of the furocoumarin ring system and one of the double bonds of the fatty acid, forming a cycloadduct. nih.gov This process results in the conjugation of the angelicin to the lipid, altering the properties of the cell membrane. wikipedia.org The formation of such photoadducts between angelicin and linolenic acid methyl ester has been documented in scientific literature. thegoodscentscompany.com

Structure Activity Relationships Sar and Molecular Design of 4 ,5 Dimethylangelicin Analogues

Principles of Structure-Activity Relationship Analysis in Furocoumarin Research

The study of furocoumarins, a class of heterocyclic compounds, relies heavily on structure-activity relationship (SAR) analysis to understand and predict their biological activities. ontosight.aiderpharmachemica.com Furocoumarins can be categorized as linear or angular isomers based on the fusion of the furan (B31954) ring to the coumarin (B35378) structure. researchgate.net Angelicin (B190584) is the parent compound of the angular type. derpharmachemica.com SAR studies are crucial for developing new derivatives with enhanced therapeutic properties and reduced side effects. ontosight.aiderpharmachemica.com

Quantitative structure-activity relationship (QSAR) analysis is a key methodology in this field. nih.gov QSAR models are constructed by correlating variations in the physicochemical properties of different furocoumarin derivatives with their biological effects. nih.gov These analyses have shown that molecular characteristics such as lipophilicity (logP value), molecular size and volume, and electron-donating ability significantly influence the interactions between furocoumarins and biological targets like cytochrome P450 enzymes or DNA. nih.gov

The planar structure of furocoumarins allows them to intercalate between DNA base pairs, a crucial step for their photosensitizing activity. wikipedia.org Upon exposure to long-wave UV light (UVA), these compounds can form covalent bonds, or adducts, with the pyrimidine (B1678525) bases of DNA, leading to the inhibition of DNA replication. wikipedia.orgresearchgate.net The specific structure of the furocoumarin, whether linear (like psoralen) or angular (like angelicin), dictates the type of adducts formed. karger.com Angelicin and its derivatives are known to be monofunctional, forming adducts with only one DNA strand, whereas psoralens can form both monofunctional adducts and bifunctional cross-links between the two DNA strands. karger.comgoogle.com SAR studies aim to optimize this photoreactivity for therapeutic applications while minimizing unwanted effects like phototoxicity. frontiersin.orgmdpi.com

Influence of Methyl Group Substitutions on DNA Photobinding and Biological Activity

The substitution of methyl groups onto the angelicin scaffold has a profound impact on its photochemical and biological properties. While the parent compound, angelicin, exhibits poor photosensitizing activity and low photobinding capacity to DNA, the introduction of methyl groups can markedly enhance these characteristics. derpharmachemica.comgoogle.com

The photoreactivity of furocoumarins stems from two primary sites: the 3,4-double bond of the pyrone ring and the 4',5'-double bond of the furan ring. karger.comresearchgate.net The introduction of methyl groups at these photoreactive sites significantly increases the compound's ability to photobind to DNA. researchgate.net Specifically, the synthesis of 4',5'-dimethylangelicin results in a compound that photobinds to DNA much more rapidly and extensively than angelicin, reaching a level comparable to that of the highly reactive psoralen (B192213). researchgate.net This enhanced activity is attributed to several factors, including an increased affinity for DNA in the non-covalent, pre-irradiation complex and favorable electronic effects from the methyl groups. researchgate.net Despite this high photoreactivity, 4',5'-dimethylangelicin acts as a pure monofunctional reagent, forming adducts without the cross-linking associated with psoralens. researchgate.net

Further research into methyl substitutions has demonstrated that adding a third methyl group can lead to even greater photoreactivity. researchgate.net The synthesis and study of trimethylangelicin analogues, such as 4,4',5'-trimethylangelicin, revealed a strong enhancement of DNA photobinding capabilities compared to the dimethyl derivatives. researchgate.net This suggests a cumulative positive effect of methyl groups on the photoreaction with DNA. However, this increased photoreactivity can also be associated with potential phototoxicity and mutagenicity, which has prompted the design of new analogues with bulky substituents to mitigate these side effects while retaining therapeutic activity. frontiersin.orgnih.gov

Methylation significantly influences the formation of DNA adducts, which are the covalent attachments of the furocoumarin to DNA bases that underlie the biological effects. nih.gov The angular structure of angelicin derivatives means that when they intercalate into the DNA helix, only one of their two photoreactive sites can align properly with a pyrimidine base for cycloaddition to occur. karger.com For 4',5'-dimethylangelicin, this results in the formation of 4',5'-monoadducts with thymine (B56734), featuring a cis-syn configuration. karger.com The introduction of methyl groups on the angelicin core increases the rate and extent of this monofunctional adduct formation. google.comresearchgate.net This is in contrast to some linear furocoumarins that can form both furan-side and pyrone-side adducts, as well as inter-strand cross-links. karger.com The ability of methylated angelicins to efficiently form monofunctional adducts is key to their potent antiproliferative activity. karger.com

Table 1: Effect of Methyl Substitution on Angelicin Photoreactivity This interactive table summarizes the relative DNA photobinding capacity of angelicin and its methylated derivatives based on research findings.

| Compound | Substitution Pattern | Relative DNA Photobinding | Forms Cross-links? |

|---|---|---|---|

| Angelicin | Unsubstituted | Low derpharmachemica.comgoogle.com | No karger.comgoogle.com |

| 4',5'-Dimethylangelicin | Two methyl groups | High researchgate.netnih.gov | No researchgate.net |

| 4,4',5'-Trimethylangelicin | Three methyl groups | Very High researchgate.net | No researchgate.net |

Role of 4'-Substituents in Modulating 4',5-Dimethylangelicin Activity

To further refine the properties of this compound, researchers have explored the introduction of various substituents at the 4'-position, moving beyond simple methylation to alter characteristics such as solubility and DNA interaction. derpharmachemica.comnih.gov

In an effort to modify the lipophilic character of this compound, derivatives with hydroxymethyl (-CH2OH) and methoxymethyl (-CH2OCH3) groups at the 4'-position have been synthesized and evaluated. derpharmachemica.com

The introduction of a hydroxymethyl group to create 4'-hydroxymethyl-4,5'-dimethylangelicin results in only a slight reduction in the compound's affinity for forming a non-covalent complex with DNA in the dark. derpharmachemica.com In contrast, when a methoxymethyl group is introduced at the same position, the extent of this initial complex formation with DNA is markedly decreased. derpharmachemica.com This demonstrates that even subtle changes to the substituent at the 4'-position can significantly alter the initial, non-covalent binding step that precedes the photochemical reaction. derpharmachemica.com

Table 2: Influence of 4'-Substituents on DNA Complex Formation of 4,5'-Dimethylangelicin (B1212156) Derivatives This interactive table compares the relative affinity for DNA complex formation in the dark for different 4'-substituted analogues of 4,5'-dimethylangelicin.

| 4'-Substituent | Compound Name | Relative Affinity for DNA Complexation |

|---|---|---|

| Methyl (-CH3) | 4',5'-Dimethylangelicin | High |

| Hydroxymethyl (-CH2OH) | 4'-Hydroxymethyl-4,5'-dimethylangelicin | Slightly Lowered derpharmachemica.com |

| Methoxymethyl (-CH2OCH3) | 4'-Methoxymethyl-4,5'-dimethylangelicin | Markedly Decreased derpharmachemica.com |

Aminomethyl Derivatives: Affinity and Photobinding Modulation

The introduction of aminomethyl groups to the this compound scaffold has been a key strategy in modulating its affinity for DNA and its photobinding capacity. Research has shown that these modifications can significantly alter the molecule's interaction with DNA, influencing its potential as a photochemotherapeutic agent.

A notable example is 4'-aminomethyl-4,5'-dimethylangelicin. While this derivative forms an effective intercalated complex with DNA, its ability to photobind to the macromolecule is surprisingly low. nih.govderpharmachemica.com This suggests that the initial non-covalent interaction (intercalation) does not automatically translate to efficient covalent bond formation upon irradiation. The geometry of the intercalated complex is crucial for the subsequent photoreaction. nih.gov

In contrast, the hydrochloride salt of 4'-(aminomethyl)-4,5'-dimethylangelicin demonstrates a strong increase in the binding parameters of the complex formed with DNA. derpharmachemica.com This highlights the significant role that the charge of the substituent plays in the initial affinity for the negatively charged DNA backbone.

Further modifications to the aminomethyl side chain have yielded interesting results. For instance, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, a water-soluble derivative with a longer chain linking the amino group, not only forms an effective intercalated complex with DNA but also exhibits high photobinding to the macromolecule. nih.gov This derivative also displays significant photobiological effects, including the inhibition of DNA and RNA synthesis in Ehrlich ascites tumor cells. nih.gov

Table 1: Affinity and Photobinding of Aminomethyl Derivatives of this compound

| Compound | DNA Intercalation | DNA Photobinding | Key Structural Feature |

| 4'-aminomethyl-4,5'-dimethylangelicin | Effective | Very Poor | Short aminomethyl group nih.govderpharmachemica.com |

| 4'-(aminomethyl)-4,5'-dimethylangelicin hydrochloride | Strongly Increased | - | Cationic aminomethyl group derpharmachemica.com |

| 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin | Effective | High | Long, water-soluble amino-containing side chain nih.gov |

Comparative SAR Studies with Psoralen Isomers and Derivatives

Differential Effects on DNA Cross-Linkage vs. Monoadduct Formation

A fundamental distinction between angular furanocoumarins like angelicin and its derivatives, and linear furanocoumarins such as psoralens, lies in their ability to form different types of DNA adducts upon photoactivation. Psoralens, due to their linear structure, can intercalate into DNA and form covalent bonds with pyrimidine bases on opposite strands, leading to the formation of interstrand cross-links (ICLs). wikipedia.orgwikipedia.orgnih.gov This process typically involves two photoactivation steps. nih.gov

In stark contrast, the angular geometry of angelicin and its derivatives, including this compound, largely prevents the formation of ICLs. wikipedia.orgepa.gov Instead, they primarily form monoadducts, where the furanocoumarin molecule covalently binds to a single pyrimidine base on one strand of the DNA. wikipedia.orgnih.govepa.gov Specifically, the photoreaction of angelicin with DNA mainly yields 4',5'-monoadducts. epa.gov

This difference is critical to their biological effects. DNA cross-links are considered more cytotoxic as they create a more significant block to DNA replication and transcription. wikipedia.org While this compound does not form cross-links, it exhibits a high capacity for photobinding to DNA, comparable to that of psoralen, and significantly higher than the parent compound, angelicin. epa.govresearchgate.net This enhanced photobinding is attributed to its ability to form a more stable complex with DNA in the dark, prior to irradiation. researchgate.net

The relative ability of various furanocoumarins to photoreact with DNA highlights these differences. For total photobinding, the ranking is often cited as 4,5',8-trimethylpsoralen > 4,5'-dimethylangelicin > psoralen. epa.gov However, for cross-linking activity, the ranking is dominated by the linear psoralens, with angelicin and its derivatives showing little to no activity in this regard. epa.gov

Table 2: Comparison of DNA Adduct Formation by Furanocoumarin Isomers

| Compound | Molecular Structure | Primary DNA Adduct Type | Interstrand Cross-link (ICL) Formation |

| Psoralen | Linear | Monoadducts and Diadducts (ICLs) | Yes wikipedia.orgwikipedia.org |

| 4,5',8-Trimethylpsoralen | Linear | Monoadducts and Diadducts (ICLs) | Very Strong epa.gov |

| Angelicin | Angular | Monoadducts | No/Negligible wikipedia.orgnih.govepa.gov |

| This compound | Angular | Monoadducts | No epa.govresearchgate.net |

Structure-Dependent Variation in DNA and RNA Synthesis Inhibition

The structural differences between this compound and psoralen isomers also lead to variations in their ability to inhibit DNA and RNA synthesis. Upon irradiation at 365 nm, this compound is a potent inhibitor of both DNA and RNA synthesis in Ehrlich ascites tumor cells, with an activity level much greater than angelicin and comparable to that of psoralen. researchgate.netmedchemexpress.com This potent inhibitory activity is a direct consequence of its high photobinding capacity to DNA. researchgate.net

The formation of DNA adducts, whether monoadducts or cross-links, physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of these nucleic acids. While psoralen-induced cross-links are a major barrier to DNA replication, the high density of monoadducts formed by this compound is also highly effective at disrupting these essential cellular processes. wikipedia.orgresearchgate.net

Interestingly, some derivatives of this compound show inhibitory activity even in the absence of light. Certain heteroanalogues of angelicin have been found to inhibit DNA and RNA synthesis in Ehrlich cells in the dark. researchgate.net This suggests a different mechanism of action, likely related to their ability to intercalate into DNA and interfere with enzyme function without covalent binding.

The introduction of different substituents can further modulate this inhibitory activity. For example, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, which exhibits high photobinding, also demonstrates a strong capacity to inhibit DNA and RNA synthesis in Ehrlich cells. nih.gov This again correlates the extent of DNA adduct formation with the degree of inhibition of nucleic acid synthesis.

Table 3: Inhibition of Nucleic Acid Synthesis by Furanocoumarin Derivatives in Ehrlich Ascites Tumor Cells (Post-Irradiation)

| Compound | Inhibition of DNA Synthesis | Inhibition of RNA Synthesis | Key Structural Feature |

| Angelicin | Appreciable, but lower than psoralen and DMA | Appreciable, but lower than psoralen and DMA | Angular furanocoumarin researchgate.net |

| Psoralen | High | High | Linear furanocoumarin researchgate.net |

| This compound | Very Active (similar to psoralen) | Very Active (similar to psoralen) | Methylated angular furanocoumarin researchgate.netmedchemexpress.com |

| 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin | High | High | Water-soluble side chain nih.gov |

Advanced Analytical Characterization in 4 ,5 Dimethylangelicin Research

Spectroscopic Methodologies for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental in characterizing the structure of 4',5-dimethylangelicin and probing its behavior, particularly its interactions with DNA.

Absorption and Fluorescence Spectroscopy for DNA-Ligand Systems

Absorption and fluorescence spectroscopy are powerful tools to study the non-covalent and covalent interactions between this compound and DNA. nih.govnih.gov Studies on the interactions of this compound in its ground state with various DNA samples have revealed that the molecule shows a preference for binding to sequences with alternating purine (B94841) and pyrimidine (B1678525) bases. nih.gov

Upon irradiation, this compound can form covalent photoadducts with DNA. nih.govnih.gov Fluorescence studies on irradiated DNA samples in the presence of the furocoumarin suggest that regions of alternating cytosine and guanine (B1146940) (C-G) bases promote the formation of fluorescent 4',5'-adducts. nih.gov The binding of this compound to DNA can be monitored by changes in the absorption (UV-Vis) and emission (fluorescence) spectra. For instance, the interaction of a similar compound, podophyllotoxin, with calf thymus DNA resulted in a hyperchromic effect in the UV-Vis absorption spectrum, indicating a non-intercalative binding mode. ut.ac.ir

Key Findings from Spectroscopic Analysis of this compound-DNA Interactions:

| Analytical Technique | Observation | Interpretation |

| Absorption Spectroscopy | Hyperchromic effect upon binding to DNA. ut.ac.ir | Indicates non-intercalative binding, likely groove binding. ut.ac.ir |

| Fluorescence Spectroscopy | Formation of fluorescent adducts is favored in alternating C-G regions of DNA. nih.gov | Suggests specific site preferences for photochemical reactions. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure determination. rsc.orgconicet.gov.arresearchgate.netbhu.ac.inresearchgate.netscielo.org.mxipb.ptsigmaaldrich.comorganicchemistrydata.orgopenmedscience.comresearchgate.netmeasurlabs.com

In the synthesis of new derivatives, NMR is crucial for confirming the successful modification of the parent compound and for characterizing the structure of the resulting products. scielo.org.mxopenmedscience.com For example, in the synthesis of bile acid derivatives, ¹H and ¹³C NMR were used to assign the signals of the modified side chains, confirming the addition of new fragments. scielo.org.mx The chemical shifts and coupling constants observed in NMR spectra provide definitive evidence of molecular structure and stereochemistry. ipb.ptresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Adduct Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of this compound and its derivatives, as well as for analyzing its photoadducts with DNA. nih.govresearchgate.net HRMS provides highly accurate mass measurements, which allows for the calculation of the molecular formula of a compound with a high degree of confidence. scielo.org.mx

This technique is particularly valuable in identifying the products of photochemical reactions. For instance, HRMS can be used to characterize the monoadducts and cyclodimers formed upon irradiation of this compound in the presence of DNA or in solution. nih.govacs.org The precise mass measurements help to distinguish between different types of adducts and to confirm their elemental composition.

Other Spectroscopic Techniques for Photochemical and Photobiological Investigations

A variety of other spectroscopic techniques are employed to investigate the photochemical and photobiological properties of this compound.

Circular Dichroism (CD) Spectroscopy: This technique is used to study the conformational changes in DNA upon binding of this compound and to investigate the chirality of the resulting adducts. whiterose.ac.uk

Transient Absorption Spectroscopy: This time-resolved technique allows for the observation and characterization of short-lived excited states, such as the triplet state of this compound, which is crucial for understanding its photoreactivity. whiterose.ac.uksci-hub.seresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used to follow the course of a chemical reaction.

UV-Visible Spectrophotometry: This technique is routinely used to determine the concentration of this compound in solution and to study its photostability. nih.gov It is also fundamental in assessing the purity of nucleic acid preparations before conducting binding studies. sci-hub.se

Flash photolysis investigations have been used to characterize the lowest triplet state (T1) of angelicin (B190584) derivatives, providing data on their absorption spectra, decay kinetics, and formation quantum yields. sci-hub.seresearchgate.net These studies have shown that the photophysical properties of angelicins are influenced by the solvent environment. sci-hub.seresearchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the purification of this compound and for the separation and analysis of its derivatives and photoadducts.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Derivative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify the components of a mixture. ejgm.co.uktorontech.commoravek.comopenaccessjournals.comjasco-global.com It is widely employed in the analysis of this compound to assess its purity and to separate it from starting materials, byproducts, and degradation products. moravek.comnih.gov

In research involving the synthesis of this compound derivatives or the study of its photochemical reactions, HPLC is essential for isolating and purifying the products of interest. nih.gov For example, HPLC has been used to analyze the isomeric forms of 4',5'-furan-side monoadducts formed in the photochemical reaction of a related compound, 6,4,4'-trimethylangelicin, with DNA. nih.gov The method's high resolution allows for the separation of closely related compounds, ensuring the collection of pure fractions for further characterization. torontech.com

Typical Parameters in an HPLC Analysis:

| Parameter | Description | Common Settings |

| Stationary Phase | The solid support in the column that interacts with the sample components. | C18 reverse-phase columns are very common. ejgm.co.uknih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of water, methanol, and acetonitrile (B52724) is often used. ejgm.co.uk |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically around 1.0 ml/min. ejgm.co.uknih.gov |

| Detection | The method used to detect the separated components as they elute from the column. | UV-Vis or Photodiode Array (PDA) detectors are frequently used. ejgm.co.uktorontech.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

The analysis of this compound and its metabolites, particularly within complex biological matrices, necessitates powerful analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are principal methods for the separation, identification, and quantification of such compounds. ciklab.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds. nih.gov For furocoumarins like this compound, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov This technique offers high chromatographic resolution, separating individual components of a mixture before they enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. orslabs.comspectroscopyonline.com Recent advancements, such as cold electron ionization (EI), have expanded the range of compounds suitable for GC-MS by reducing sample degradation and allowing for the analysis of less volatile molecules. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for the analysis of complex mixtures containing non-volatile or thermally labile compounds, a category into which many furocoumarin metabolites and DNA adducts fall. nih.govnih.gov LC-MS, especially when used with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity. nih.govescholarship.org This is crucial for identifying and quantifying low-abundance species, such as the photoadducts formed between this compound and DNA, directly from biological extracts. nih.govoup.com The versatility of LC-MS allows for various chromatographic modes, such as reversed-phase or normal-phase chromatography, to be employed for optimal separation of target analytes from complex sample matrices. chromatographyonline.comnih.gov

The choice between GC-MS and LC-MS often depends on the specific properties of the analytes and the complexity of the sample. While some furocoumarins can be analyzed by GC-MS, LC-MS/MS is generally the preferred method for studying their interactions with biological macromolecules due to its ability to handle a wider range of polar and high-molecular-weight compounds without derivatization. ciklab.comnih.gov

Table 1: Comparison of GC-MS and LC-MS for Furocoumarin Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. |

| Sample Requirements | Analytes must be volatile and thermally stable, often requiring derivatization for furocoumarins. nih.gov | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. nih.govnih.gov |

| Sensitivity & Selectivity | High sensitivity and selectivity, especially with techniques like cold EI. spectroscopyonline.com | Very high sensitivity and selectivity, particularly with tandem MS (LC-MS/MS). nih.govescholarship.org |

| Application to this compound | Can be used for the analysis of the parent compound and some metabolites, often after derivatization. ciklab.comnih.gov | Ideal for analyzing the parent compound, its metabolites, and DNA photoadducts in complex biological mixtures. nih.govoup.com |

High-Performance Thin-Layer Chromatography (HPTLC) in Furocoumarin Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable planar chromatographic technique for the qualitative and quantitative analysis of furocoumarins, including angelicin derivatives, in various samples, particularly from plant extracts and essential oils. researchgate.netresearchgate.net HPTLC offers several advantages, including simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net

In the context of furocoumarin analysis, HPTLC methods have been developed for the simultaneous determination of multiple compounds. researchgate.net The separation is achieved on a high-performance silica (B1680970) gel plate, and detection is typically performed using densitometry at specific wavelengths, often in the UV range where furocoumarins exhibit strong absorbance. researchgate.net For instance, a method for the simultaneous analysis of 15 common furocoumarins has been developed, showcasing the utility of HPTLC for quality control of products containing these compounds. researchgate.net

The technique has been validated for the quantification of specific furocoumarins, with good linearity, precision, and accuracy. researchgate.net Limits of detection (LOD) and quantification (LOQ) are often in the nanogram per spot range, making it a sensitive method for routine analysis. researchgate.net While not as powerful as LC-MS for identifying unknown metabolites, HPTLC serves as an efficient screening tool and is well-suited for quality control applications where the target analytes are known.

Table 2: HPTLC Method Parameters for Furocoumarin Analysis

| Parameter | Description | Example Finding |

|---|---|---|

| Stationary Phase | Typically silica gel F254 plates. | --- |

| Mobile Phase | A mixture of solvents, e.g., toluene:diethyl ether:acetic acid. | For psoralen (B192213), a mobile phase of toluene:diethyl ether:acetic acid (6:4:1) was used. researchgate.net |

| Detection | Densitometric scanning in absorbance mode at a specific wavelength. | Psoralen was scanned at 350 nm. researchgate.net |

| Linear Range | The concentration range over which the method is linear. | For psoralen, the linear range was 1–5 μg/spot. researchgate.net |

| LOD & LOQ | The lowest concentration of an analyte that can be reliably detected and quantified. | For psoralen, the LOD and LOQ were 8.65 and 26.2 ng/spot, respectively. researchgate.net |

Biochemical and Biophysical Methods for Molecular Interaction Studies

Enzymatic Digestion and Acid Hydrolysis for Photoadduct Characterization

To characterize the covalent adducts formed between this compound and DNA upon photoactivation, the modified DNA is typically broken down into smaller, more manageable fragments. Enzymatic digestion and acid hydrolysis are two common methods employed for this purpose. nih.govnih.gov

Enzymatic digestion utilizes a cocktail of enzymes, such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase, to hydrolyze the phosphodiester backbone of DNA, yielding individual deoxyribonucleosides. nih.govnih.gov This approach is gentle and preserves the structure of the adducts, which is crucial for their subsequent analysis by techniques like HPLC or LC-MS. nih.govnih.gov The resulting mixture of normal and modified nucleosides can then be separated and the adducts isolated for structural elucidation. nih.govnih.gov

Acid hydrolysis , on the other hand, involves treating the modified DNA with a strong acid, such as perchloric acid or formic acid, to break the glycosidic bonds between the deoxyribose sugar and the purine or pyrimidine bases. This releases the free bases, including the modified ones. While effective in cleaving the DNA, acid hydrolysis can sometimes lead to the degradation of the adducts themselves, so reaction conditions must be carefully controlled. nih.gov

The choice between enzymatic digestion and acid hydrolysis depends on the specific research question and the stability of the adducts being studied. Enzymatic digestion is generally preferred for isolating intact nucleoside adducts for detailed structural analysis. nih.govnih.gov

Immunoassays (e.g., ELISA) for Detection of Modified DNA

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a highly sensitive and specific method for detecting and quantifying DNA that has been modified by agents like this compound. oup.comnih.gov These assays rely on monoclonal antibodies that are specifically raised to recognize the DNA adducts of interest. nih.gov

In a typical competitive ELISA, a known amount of the antibody is incubated with a sample of DNA. If the DNA sample contains the target adducts, they will bind to the antibody. The mixture is then added to a plate coated with the same DNA adduct. The amount of antibody that binds to the plate is inversely proportional to the amount of adducts in the original sample. This can be quantified using a secondary antibody linked to an enzyme that produces a colored or fluorescent signal. nih.govoup.comnih.gov

ELISAs have been successfully developed for detecting DNA modified by other furocoumarins like 8-methoxypsoralen (8-MOP). nih.govoup.com These assays have demonstrated high sensitivity, with the ability to detect as little as one adduct per 10 million bases. nih.gov Importantly, some of these antibodies have shown cross-reactivity with DNA modified by this compound, indicating that this technique is applicable to studying the DNA damage induced by this compound as well. nih.govoup.comnih.gov

Table 3: Characteristics of ELISA for Furocoumarin-DNA Adduct Detection

| Feature | Description |

|---|---|

| Principle | Utilizes specific monoclonal antibodies to detect and quantify DNA adducts. nih.gov |

| Format | Often a competitive assay where sample adducts compete with coated adducts for antibody binding. nih.govoup.com |

| Sensitivity | Highly sensitive, capable of detecting very low levels of DNA modification. nih.gov |

| Specificity | Antibodies can be highly specific to a particular adduct, though cross-reactivity with structurally similar adducts can occur. nih.govoup.comnih.gov |

| Application to this compound | Antibodies developed for other furocoumarins have shown cross-reactivity, enabling its detection. nih.govoup.comnih.gov |

DNA Binding Assays and Unwinding Studies

Understanding the non-covalent interactions and the subsequent structural changes in DNA upon binding of this compound is crucial for elucidating its mechanism of action. DNA binding assays and unwinding studies are employed to investigate these aspects. nih.govinspiralis.com

DNA binding assays are used to determine the affinity and sequence specificity of the interaction between this compound and DNA in the absence of light (dark binding). nih.gov These studies have revealed that this compound preferentially binds to alternating purine-pyrimidine sequences in DNA. nih.gov Techniques such as fluorescence spectroscopy can be used to monitor the binding, as the fluorescence of the compound may change upon intercalation into the DNA helix. nih.gov

DNA unwinding studies investigate the ability of a compound to alter the helical structure of DNA. inspiralis.com Intercalating agents like this compound insert themselves between the base pairs of DNA, causing a local unwinding of the double helix. wikipedia.org This unwinding can be detected by monitoring changes in the mobility of supercoiled plasmid DNA on an agarose (B213101) gel. inspiralis.com The extent of unwinding can provide insights into the mode of binding. Furthermore, the photochemical addition of this compound to DNA at specific sites, such as alternating A-T sequences, can be studied to understand the requirements for covalent adduct formation. nih.gov These studies help to build a comprehensive picture of how this compound interacts with its primary cellular target.

Theoretical and Computational Studies on 4 ,5 Dimethylangelicin

Molecular Modeling of 4',5-Dimethylangelicin-Biomolecule Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models are crucial for understanding its binding modes with DNA and the subsequent structural consequences for the macromolecule.

Molecular dynamics (MD) simulations are a cornerstone of molecular modeling, allowing researchers to observe the time-evolution of a molecular system. nih.govrsc.orgbenjamin-bouvier.fr In the context of this compound, MD simulations can elucidate the complex process of its intercalation into the DNA double helix and the subsequent formation of covalent adducts upon photoactivation.

The initial step in simulating this process involves the non-covalent binding, or intercalation, of the this compound molecule between the base pairs of DNA. benjamin-bouvier.fr Studies have shown that the planar furocoumarin ring system facilitates its insertion into the DNA helix, a process driven by forces such as van der Waals and hydrophobic interactions. nih.gov Experimental data suggests that this compound has preferred binding sites, particularly alternating sequences of adenine (B156593) and thymine (B56734) (A-T). nih.gov MD simulations can model this sequence preference, calculating the binding free energies for different DNA sequences to identify the most favorable interaction sites. nih.gov

Once intercalated, this compound can form a covalent bond with a pyrimidine (B1678525) base, typically thymine, upon irradiation with UVA light. nih.gov This leads to the formation of a cyclobutane (B1203170) ring, creating a DNA monoadduct. koreascience.kr Simulating this adduct formation is more complex, often requiring quantum mechanics/molecular mechanics (QM/MM) methods. In this hybrid approach, the region of the photoreaction (the furocoumarin and the adjacent thymine) is treated with high-level quantum mechanics, while the rest of the DNA and solvent are treated with classical molecular mechanics force fields. This allows for the accurate modeling of bond-breaking and bond-forming events. These simulations can track the structural changes in DNA, such as local unwinding and bending at the adduct site, providing a detailed picture of the damaged DNA. nih.gov

Table 1: Key Parameters and Outputs from MD Simulations of DNA-Ligand Interactions

| Simulation Parameter/Output | Description | Relevance to this compound |

| Binding Free Energy (ΔGbind) | The energy change when the ligand binds to DNA. Calculated using methods like MM-PBSA/GBSA. | Predicts the affinity and sequence preference of this compound for different DNA sites (e.g., AT-rich regions). |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. | Indicates the stability of the DNA-ligand complex. Fluctuations can reveal conformational changes induced by binding. semanticscholar.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the DNA, showing which parts are most affected by intercalation or adduct formation. longdom.org |

| Intercalation Site Analysis | Identification of the specific base pair steps where the molecule intercalates. | Confirms the preferential binding sites, such as the experimentally suggested alternating purine-pyrimidine sequences. nih.gov |

| DNA Structural Parameters | Analysis of helix parameters like rise, twist, and slide. | Quantifies the local distortion of the DNA helix upon intercalation and adduct formation (e.g., unwinding and elongation). |

While specific CD studies on this compound are not extensively reported, the principles of the technique allow for clear predictions. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. researchgate.net Intercalation by a planar molecule generally leads to an increase in the melting temperature (Tm) of the DNA and can cause perturbations in the CD spectrum. These changes might include shifts in the peak positions and changes in the molar ellipticity, reflecting the unwinding and lengthening of the DNA helix. nih.govcreative-proteomics.com

Computational methods can complement experimental CD data by theoretically predicting CD spectra from first principles for a given DNA-ligand structure. nih.gov By simulating the this compound-DNA complex and calculating its theoretical CD spectrum, researchers can correlate specific structural deformations with observed spectral changes. This synergy between theory and experiment is invaluable for confirming the binding mode and understanding the precise nature of the DNA conformational changes induced by the ligand. semanticscholar.orgnih.gov

Table 2: Typical Circular Dichroism (CD) Spectral Features for Different DNA Conformations

| DNA Conformation | Positive Band (approx. nm) | Negative Band (approx. nm) | Characteristic Feature |

| B-DNA | ~275 | ~245 | Dominant form in physiological conditions. |

| A-DNA | ~260 | ~210 (strong), ~240 (weak) | Wider, more compact right-handed helix. |

| Z-DNA | ~260, ~295 (negative) | ~295 (negative) | Left-handed helix, negative band near 295 nm. |

| Intercalated DNA | Variable shifts/intensity changes | Variable shifts/intensity changes | Often shows increased intensity and slight red-shift of the B-DNA bands. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for studying the electronic structure, reactivity, and photophysical properties of molecules. These methods are particularly suited for investigating the photoreactions of this compound.

The photoreaction between an angelicin (B190584) and a pyrimidine base in DNA results in a [2+2] cycloaddition, forming a cyclobutane ring. Quantum chemical calculations can predict the most likely stereochemistry of this photoadduct. For angelicins, the reaction primarily involves the 4',5'-double bond of the furan (B31954) ring and the 5,6-double bond of a thymine base. koreascience.kr

Theoretical studies on the photoreaction of angelicin with thymine suggest that the reaction proceeds through the triplet excited state of the angelicin. koreascience.krresearchgate.net By calculating the energies of the possible transition states and final products, these models can determine the most favorable reaction pathway. For similar furocoumarins, calculations have shown that a cis-syn stereochemistry for the furan-side monoadduct is the most stable, a prediction that aligns with experimental findings from the analysis of photoadducts isolated from irradiated DNA. koreascience.kr These calculations help rationalize why certain isomers are formed preferentially, providing a detailed mechanistic understanding of the DNA damage process.